

physical and chemical properties of oxypeucedanin hydrate

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Compound of Interest

Compound Name: *Oxypeucedanin Hydrate*

Cat. No.: *B192036*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Oxypeucedanin Hydrate**

Introduction

Oxypeucedanin hydrate is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.^[1] It is a hydrated derivative of oxypeucedanin, which contains an epoxide ring.^{[2][3]} This natural product has been isolated from several plant species, notably from the roots of *Angelica dahurica* and *Angelica japonica*.^{[4][5]} **Oxypeucedanin hydrate** has garnered interest in the scientific community for its diverse biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.^{[4][5]} This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **oxypeucedanin hydrate** are summarized below. These data are crucial for its handling, formulation, and application in research and development.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1]
Synonyms	(+)-Aviprin, Prangol, Prangolarin hydrate[4]
CAS Number	2643-85-8[4][6]
Molecular Formula	C ₁₆ H ₁₆ O ₆ [4][6]
Molecular Weight	304.3 g/mol [4]
Monoisotopic Mass	304.0947 Da[7]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Physical Form	Solid, white or off-white powder	[8][9]
Melting Point	137-138.5 °C	[6]
	187-188 °C	[8]
Boiling Point	544.3 ± 50.0 °C (Predicted)	[8]
Density	1.386 ± 0.06 g/cm ³ (Predicted)	[8]
pKa	13.80 ± 0.20 (Predicted)	[8]
XlogP	1.6	[7]
Stability	≥ 4 years when stored at -20°C	[4]

Table 3: Solubility Data

Solvent	Solubility
DMSO	~30 mg/mL[4]
Dimethylformamide (DMF)	~30 mg/mL[4]
Ethanol	~5 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)	~0.33 mg/mL[4]
Acetone	Soluble[8][10]
Chloroform	Soluble[8][10]
Methanol	Soluble[8][10]
Aqueous Buffers	Sparingly soluble[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **oxypeucedanin hydrate**.

Table 4: Ultraviolet/Visible (UV/Vis) Spectroscopy

Property	Value
λ_{max}	222, 251, 260, 269, 310 nm[4]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Detailed structural confirmation of **oxypeucedanin hydrate** is achieved through NMR and MS. [2]

- ^1H -NMR and ^{13}C -NMR: These techniques are used to identify the chemical structure. For furanocoumarins, characteristic signals include a pair of cis-olefinic protons linked to a carbonyl group.[2]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing the exact mass.[1] Techniques such as UPLC-MS/MS are

commonly employed for the analysis of furanocoumarins in complex matrices like plant extracts and biological fluids.[11][12]

Biological Activity and Mechanisms of Action

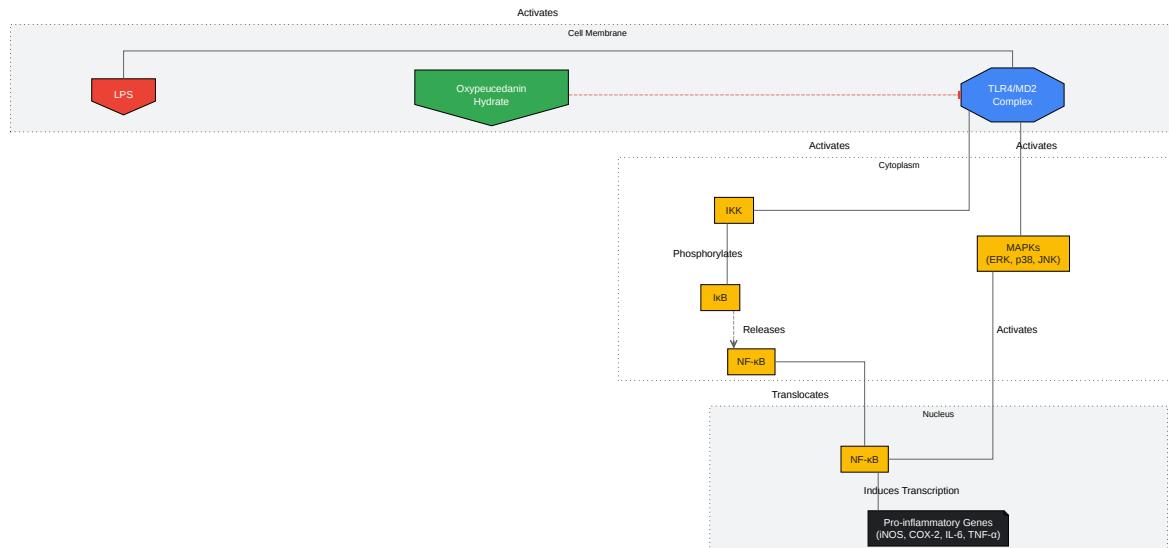
Oxypeucedanin hydrate exhibits significant biological activities, primarily anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity **Oxypeucedanin hydrate** has been shown to alleviate symptoms of rheumatoid arthritis.[1] Its mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex.[1][4] By binding to this complex, it competitively inhibits the action of lipopolysaccharide (LPS), thereby suppressing the downstream activation of the NF- κ B and MAPK signaling pathways.[1][4] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1 β , IL-6, and TNF- α .[4]

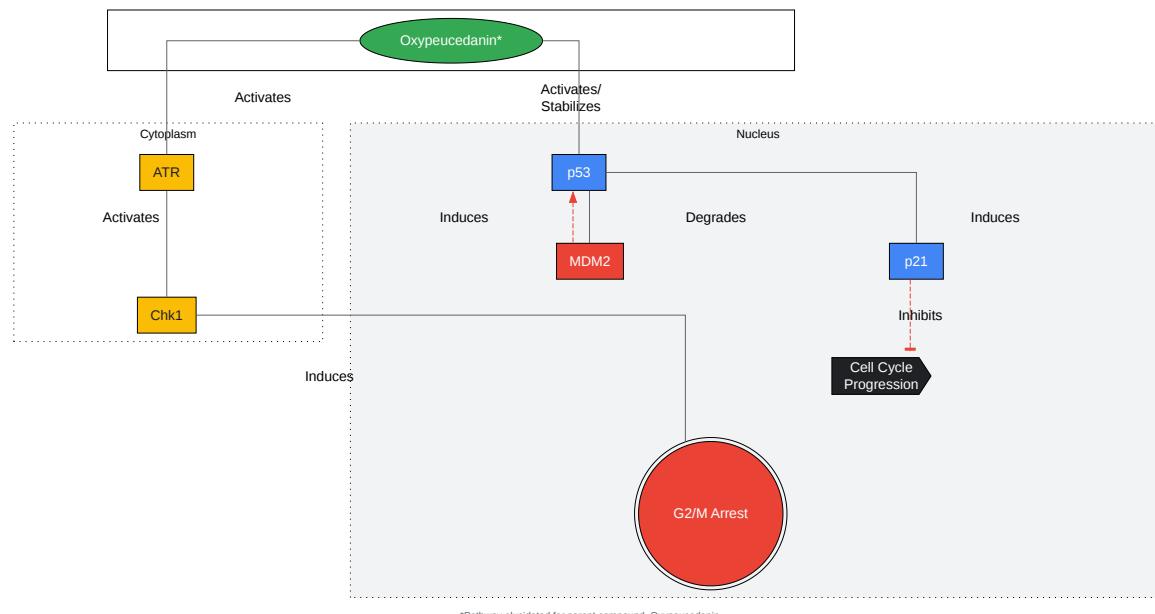
Antiproliferative Activity The compound has demonstrated antiproliferative effects against various cancer cell lines, including human MK-1 gastric and HeLa cervical cancer cells, as well as murine B16/F10 melanoma cells.[5] The parent compound, oxypeucedanin, induces G2/M phase cell cycle arrest in human hepatoma cells.[6][13] This is associated with the activation of the p53 tumor suppressor protein and subsequent induction of its downstream targets, MDM2 and p21.[6][13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanisms and workflows associated with **oxypeucedanin hydrate**.

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Caption: Anti-inflammatory mechanism of **Oxypeucedanin Hydrate**.



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Caption: Antiproliferative mechanism of Oxypeucedanin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

1. Isolation from Angelica dahurica A facile method for isolating **oxypeucedanin hydrate** utilizes an ionic liquid (IL) followed by a back-extraction process.[8][10][14]

- Plant Material: Powdered roots of Angelica dahurica.
- Extraction:
 - Mix powdered root samples with the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1 (v/w).[10][15]

- Soak the mixture for 30 minutes with constant agitation (e.g., 500 rpm).[16]
- Heat the mixture to 60°C and maintain for 180 minutes with continued agitation to perform the extraction.[10][15]
- Separate the IL extraction solution from the solid plant residue.
- Back-Extraction:
 - Mix the IL solution containing the extracted compounds with 0.01 N HCl.[10]
 - Agitate the mixture to transfer the target compounds (**oxypeucedanin hydrate** and byakangelicin) from the IL phase to the acidic aqueous phase.
 - Separate the aqueous phase. The product, enriched with **oxypeucedanin hydrate**, can then be collected. Under optimal conditions, extraction yields can reach up to 98%. [10][15]

2. Solubility Determination (Shake-Flask Method)

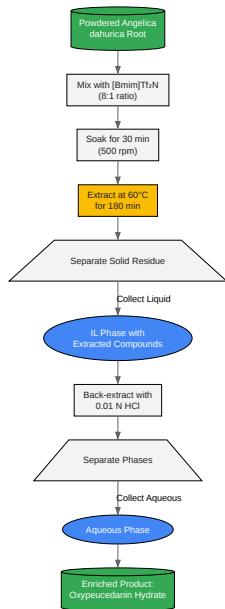
This protocol is based on the WHO recommended "shake-flask" method for determining equilibrium solubility.[17]

- Add an excess amount of **oxypeucedanin hydrate** to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8).[17]
- Place the vials in a mechanical shaker, maintaining a constant temperature of 37 ± 1 °C.[17]
- Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[17]
- After agitation, remove the samples and separate the undissolved solid from the solution by centrifugation or filtration.
- Immediately dilute the resulting supernatant to prevent precipitation.
- Analyze the concentration of **oxypeucedanin hydrate** in the diluted supernatant using a validated analytical method, such as HPLC-UV.
- Equilibrium is confirmed when the concentration does not change significantly between sequential time points.[17]

3. High-Performance Liquid Chromatography (HPLC) Analysis The following is an example of an HPLC method for the determination of **oxypeucedanin hydrate** in a biological matrix.

- Sample Preparation: Deproteinate plasma samples with perchloric acid and centrifuge.[10]
- HPLC System: A column-switching HPLC system can be employed.[10]
 - Clean-up Column: Symmetry Shield RP 8 (20 x 3.9 mm I.D.).[10]
 - Analytical Column: Symmetry C18 (75 x 4.6 mm I.D.).[10]
- Mobile Phase: Acetonitrile-water (20:80, v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 40 °C.[10]
- Detection: UV detector set at 260 nm.[10]
- Quantification: Use a calibration curve prepared with standards of known concentrations.[10]

Experimental Workflow Diagram



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Caption: Ionic liquid-based isolation of **Oxypeucedanin Hydrate**.

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